

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Bromo-5-fluorobenzamide**

Cat. No.: **B092496**

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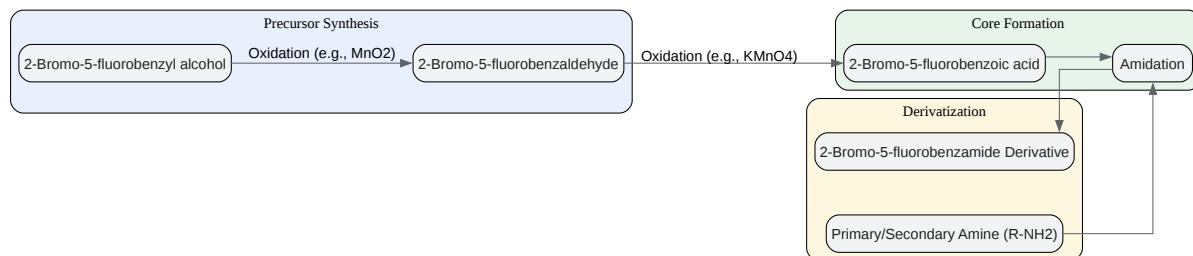
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient lead generation. The **2-Bromo-5-fluorobenzamide** core has emerged as one such scaffold, demonstrating remarkable versatility. Its derivatives have been investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and the modulation of key enzymatic pathways.

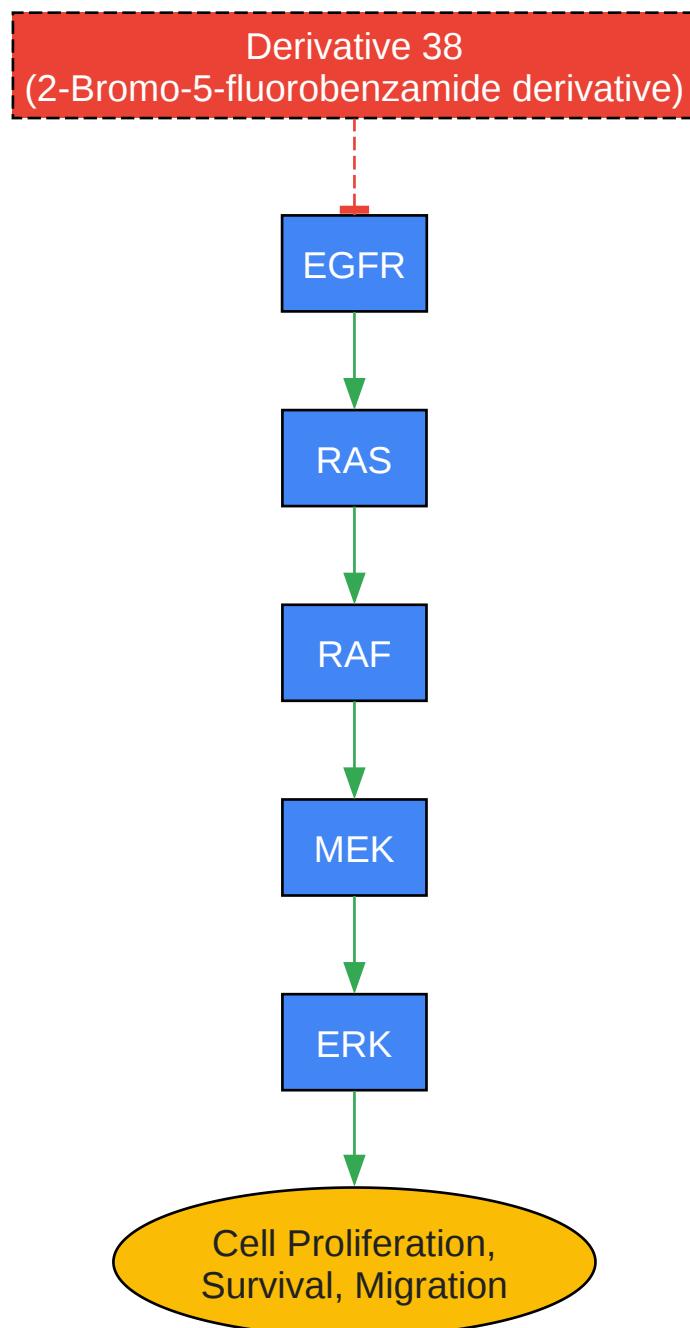
The strategic placement of the bromo and fluoro substituents on the benzamide ring is crucial. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding, and alter the electronic properties of the molecule. The bromine atom, a bulky halogen, can provide steric hindrance, form halogen bonds, and serve as a reactive handle for further synthetic modifications. This guide provides a comparative analysis of the biological activities of various **2-Bromo-5-fluorobenzamide** derivatives, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds.

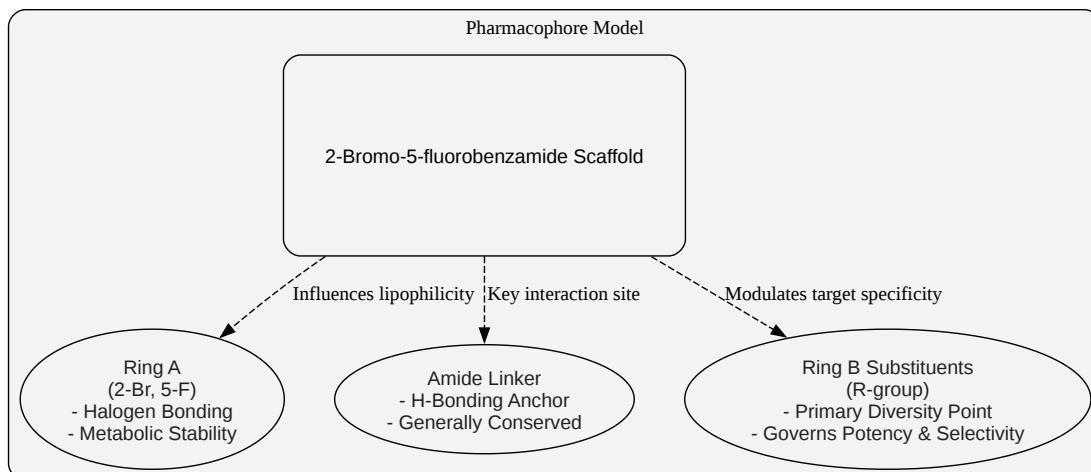
Synthetic Strategies: Building the Core and Its Analogs

The synthesis of **2-Bromo-5-fluorobenzamide** derivatives typically begins with the commercially available precursor, 2-bromo-5-fluorobenzaldehyde, or related starting materials. [1][2] The general strategy involves the conversion of the aldehyde to a carboxylic acid or its

activated form (e.g., acyl chloride), followed by an amidation reaction with a desired amine to introduce diversity.







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Sources

- 1. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

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